molecular formula C7H5ClN2OS B7963605 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine

Cat. No.: B7963605
M. Wt: 200.65 g/mol
InChI Key: JFZJWIAIEKPATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2OS and a molecular weight of 200.65 g/mol . This compound is characterized by the presence of a chloro group, a methylthio group, and an oxazolo[5,4-b]pyridine ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methylthiourea to yield the desired product . The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogen-substituted compound.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The oxazolo[5,4-b]pyridine ring system provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine
  • 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine
  • 6-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine

Uniqueness

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both chloro and methylthio groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

6-chloro-2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-12-7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZJWIAIEKPATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)N=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.